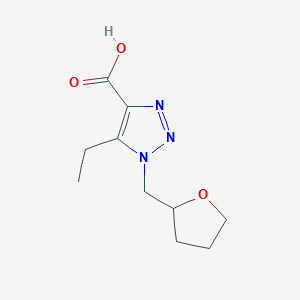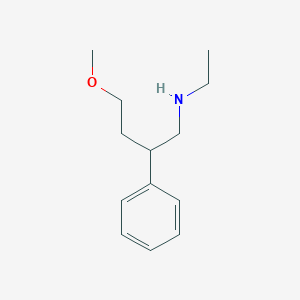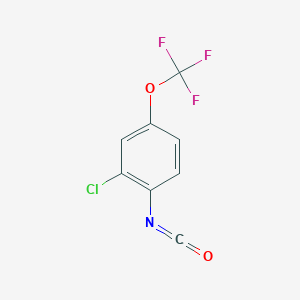![molecular formula C8H8F4N2 B13634174 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the reaction of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve efficiency and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学的研究の応用
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}azide
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}nitroso
Uniqueness
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8F4N2 |
|---|---|
分子量 |
208.16 g/mol |
IUPAC名 |
[4-fluoro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
InChIキー |
VEPUXWYAVNVTTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNN)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


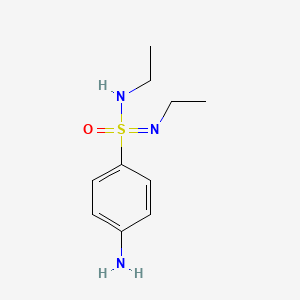



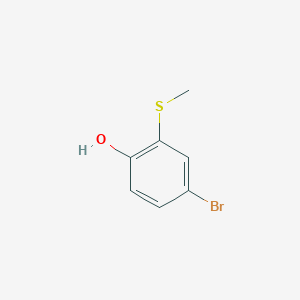
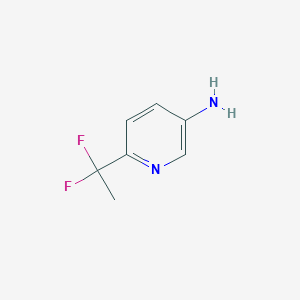
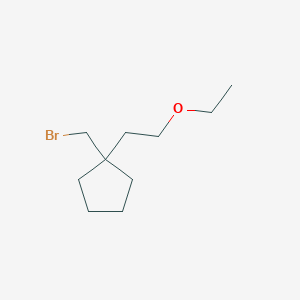
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)

![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
